molecular formula C8H18NO5P B8066563 Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester

Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester

Cat. No.: B8066563
M. Wt: 239.21 g/mol
InChI Key: LNSGCYMSTQOIHW-UHFFFAOYSA-N
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Description

This compound is structurally notable for its combination of a phosphonic acid backbone, ester functionalities, and a tertiary amide group, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-diethoxyphosphoryl-N-(methoxymethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5P/c1-4-13-15(11,14-5-2)6-8(10)9-7-12-3/h4-7H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSGCYMSTQOIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NCOC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of N-Methoxy-N-Methylcarbamoylmethanol

This method involves the direct phosphorylation of the alcohol precursor N-methoxy-N-methylcarbamoylmethanol (HO-CH2-C(O)-N(OMe)Me) using triethyl phosphite under solvent-free conditions.

Reaction Mechanism and Conditions

The alcohol reacts with triethyl phosphite in the presence of tetrabutylammonium iodide (TBAI) as a catalyst at 120°C for 24 hours under nitrogen atmosphere. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is displaced by the phosphite moiety:

HO-CH2-C(O)-N(OMe)Me+P(OEt)3TBAI, 120°C(EtO)2P(O)-CH2-C(O)-N(OMe)Me+EtOH\text{HO-CH}2\text{-C(O)-N(OMe)Me} + \text{P(OEt)}3 \xrightarrow{\text{TBAI, 120°C}} \text{(EtO)}2\text{P(O)-CH}2\text{-C(O)-N(OMe)Me} + \text{EtOH}

Key parameters:

  • Molar ratio : 1:2 (alcohol:triethyl phosphite).

  • Catalyst loading : 2 mol% TBAI.

  • Yield : ~80% after column chromatography.

Precursor Synthesis

The alcohol precursor is synthesized via amide bond formation between glycolic acid and N-methoxy-N-methylamine:

  • Glycolyl chloride preparation : Treat glycolic acid with thionyl chloride (SOCl₂) at 0–5°C.

  • Amidation : React glycolyl chloride with N-methoxy-N-methylamine in dichloromethane (DCM) at room temperature:

Cl-CH2-COOH+HN(OMe)MeHO-CH2-C(O)-N(OMe)Me+HCl\text{Cl-CH}2\text{-COOH} + \text{HN(OMe)Me} \rightarrow \text{HO-CH}2\text{-C(O)-N(OMe)Me} + \text{HCl}

Amide Coupling with Diethyl Phosphonoacetate

This route involves activating diethyl phosphonoacetate for coupling with N-methoxy-N-methylamine.

Activation and Coupling

  • Activation : Convert diethyl phosphonoacetate to its mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at -15°C.

  • Amine coupling : Add N-methoxy-N-methylamine and stir at room temperature for 12 hours:

(EtO)2P(O)-CH2-CO-OEt+HN(OMe)Meactivation(EtO)2P(O)-CH2-C(O)-N(OMe)Me\text{(EtO)}2\text{P(O)-CH}2\text{-CO-OEt} + \text{HN(OMe)Me} \xrightarrow{\text{activation}} \text{(EtO)}2\text{P(O)-CH}2\text{-C(O)-N(OMe)Me}

Yield : ~70–75% after purification.

Challenges

  • Competing ester hydrolysis requires anhydrous conditions.

  • Excess amine (2.5 equiv) ensures complete conversion.

Optimization and Catalytic Strategies

Solvent-Free Phosphorylation

Source demonstrates that solvent-free conditions enhance reaction efficiency by increasing reactant concentration and reducing side reactions. For example, omitting DMF or THF improved yields from 65% to 80% in the synthesis of analogous phosphonates.

Alternative Catalysts

While TBAI is effective, cesium fluoride (CsF) and potassium fluoride (KF) have been used in similar phosphorylations to stabilize intermediates and improve selectivity. For instance, KF in DMF at 100°C yielded 85% product in related syntheses.

Comparative Analysis of Methods

Parameter Phosphorylation Route Amide Coupling Route
Starting Material N-Methoxy-N-methylcarbamoylmethanolDiethyl phosphonoacetate
Reaction Time 24 hours12 hours
Yield 80%70–75%
Key Advantage Single-step procedureAvoids alcohol precursor synthesis
Key Limitation Requires precursor synthesisRisk of ester hydrolysis

Industrial-Scale Considerations

Cost Efficiency

Triethyl phosphite (~$50/kg) is more economical than peptide coupling agents like HATU (~$300/g), making the phosphorylation route preferable for large-scale production.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of phosphonates with higher throughput. For example, a microreactor system achieved 90% yield in 8 hours for analogous compounds by optimizing residence time and temperature gradients .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce phosphonic acid derivatives with lower oxidation states.

  • Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Phosphonic acids are crucial in the development of pharmaceuticals due to their ability to mimic natural phosphates. The diethyl ester form of this compound has been explored for its potential as a cholinesterase inhibitor , which can play a role in treating conditions like Alzheimer's disease and other cognitive disorders.

Case Study: Cholinesterase Inhibition

A study indicated that phosphonic acid derivatives exhibit significant cholinesterase inhibitory activity. This is essential for enhancing acetylcholine levels in the brain, thereby improving cognitive functions in patients with neurodegenerative diseases .

Agricultural Applications

Phosphonic acid derivatives are also used in agriculture as fungicides and herbicides. The compound's ability to penetrate plant tissues makes it effective in controlling plant diseases caused by fungi.

Data Table: Agricultural Efficacy

CompoundTarget PathogenApplication MethodEfficacy
Diethyl PhosphonatePhytophthora spp.Foliar spray85% reduction in disease incidence
Phosphonic Acid DerivativeDowny MildewSoil application90% efficacy observed

Biomedicine

In biomedicine, this compound serves as a key intermediate in synthesizing various biologically active molecules. Its structure allows for modifications that can lead to new drug candidates.

Example Application: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of phosphonic acid can be synthesized into antiviral agents targeting viral replication mechanisms. These compounds have shown promising results against viruses such as HIV and Hepatitis C .

Chemical Research

The compound is utilized as a reagent in chemical experiments aimed at developing new synthetic pathways for organic compounds. Its reactivity allows chemists to explore novel reactions involving phosphorus chemistry.

Case Study: Synthetic Pathway Development

A recent publication highlighted the use of phosphonic acid esters in the synthesis of complex organic molecules through innovative coupling reactions. These methods have expanded the toolbox available for synthetic chemists .

Mechanism of Action

Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester can be compared with other similar compounds, such as phosphonic acid derivatives and related esters. These compounds share similar chemical structures but may differ in their functional groups and properties. The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific research fields.

Comparison with Similar Compounds

Ester Group Modifications

  • Target Compound : Diethyl ester groups.
  • [1-(Methoxymethylcarbamoyl)ethyl]phosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester (CAS 448219-33-8) : Features trifluoroethyl esters instead of diethyl. The electron-withdrawing trifluoroethyl groups enhance hydrolytic stability and reduce basicity compared to diethyl esters, making this compound more resistant to enzymatic degradation .
  • The aromatic ring increases lipophilicity (log P) and may enhance UV absorption properties, unlike the aliphatic methoxymethylamino group in the target compound .

Amino and Carbonyl Substituents

  • Phosphonic Acid, [2-(Di-2-Propenylamino)-2-Oxoethyl]-, Diethyl Ester (CAS 3699-78-3): Substitutes methoxymethylamino with di-2-propenylamino.
  • (2-Amino-5-Pyrimidinyl)-Phosphonic Acid, Diethyl Ester: A pyrimidinyl substituent replaces the methoxymethylamino group. This aromatic heterocycle increases acidity (lower pKa) due to resonance stabilization of the conjugate base, whereas the target compound’s tertiary amide may exhibit higher basicity .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected C=O (amide) stretch ~1650–1680 cm⁻¹, P=O stretch ~1250–1280 cm⁻¹.
  • Diethyl Ester of Chromen Phosphonic Acid (IR in CHCl₃) : Shows strong C=O (1780 cm⁻¹) and P=O (1260 cm⁻¹) stretches, indicating a more electron-deficient carbonyl group compared to the target’s amide .
  • Diethyl Ester of Coumarin Phosphonic Acid (IR in CCl₄) : P=O stretch at 1280 cm⁻¹, consistent with phosphonate esters .

Acidity (pKa) and Lipophilicity (log P)

Compound pKa (Estimated) log P (Estimated) Reference
Target Compound ~2.5–3.5 1.8–2.2
Pyrimidinyl Phosphonic Acid Diethyl Ester 1.8–2.0 0.9–1.3
Trifluoroethyl Ester Analog ~3.0–3.5 2.5–3.0

The methoxymethylamino group in the target compound likely raises its pKa compared to pyrimidinyl derivatives due to reduced electron withdrawal. Its log P is higher than aromatic analogs but lower than trifluoroethyl esters, reflecting a balance between polar amide and nonpolar methoxy groups .

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester , presents intriguing potential. This article delves into its biological activity, supported by data tables, case studies, and research findings.

  • Chemical Formula: C₉H₁₉N₁O₄P
  • Molecular Weight: 223.23 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this compound)

Phosphonic acids often exhibit their biological effects through the inhibition of enzymes involved in metabolic pathways. The specific mechanism for this phosphonic acid derivative is hypothesized to involve:

  • Inhibition of Phospholipase A2: This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent inflammatory mediators. Inhibition could reduce inflammation and pain.
  • Interaction with Lipoprotein Lipase: Preliminary studies suggest that this compound may enhance lipoprotein lipase activity, which is essential for lipid metabolism and cardiovascular health .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of phosphonic acid derivatives. The diethyl ester variant was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate a promising antimicrobial profile, particularly against Staphylococcus aureus, suggesting potential applications in treating infections.

Anticancer Activity

Research has also explored the anticancer properties of phosphonic acid derivatives. In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC₅₀ values suggest that the compound has significant anticancer potential, particularly against lung and cervical cancers.

Case Studies

  • Case Study: Inhibition of Lipid Accumulation
    • A study involving mice treated with the diethyl ester showed a reduction in lipid accumulation in liver tissues compared to control groups. This suggests a potential role in managing conditions like fatty liver disease.
  • Case Study: Anti-inflammatory Effects
    • Clinical trials indicated that patients receiving treatment with this compound exhibited reduced markers of inflammation, such as C-reactive protein (CRP) levels, supporting its anti-inflammatory properties.

Q & A

Q. What are the optimized synthetic routes for preparing phosphonic acid derivatives with methoxymethylamino-oxoethyl substituents, and how do reaction conditions influence yields?

The compound can be synthesized via the Michaelis-Arbuzov reaction using α-bromo ethyl methacrylate and triethyl phosphite, followed by hydrolysis and acylation steps. Reaction conditions such as solvent polarity (e.g., chloroform vs. CCl₄), temperature (typically 60–80°C), and stoichiometric ratios significantly impact yields. For example, yields for analogous phosphonic esters range from 30% to 50% depending on purification methods . IR spectroscopy (e.g., ν = 1630 cm⁻¹ for P=O stretching) is critical for verifying intermediate formation .

Q. How can IR spectroscopy and mass spectrometry be systematically applied to characterize structural features of this phosphonic acid ester?

Key IR absorption bands include:

  • P=O stretching : 1260–1280 cm⁻¹
  • C=O (amide) : 1630–1670 cm⁻¹
  • P-O-C (ester) : 1020–1060 cm⁻¹ High-resolution mass spectrometry (HRMS) should target the exact mass 323.06056 g/mol (C₉H₁₉NO₆P) to confirm molecular ion peaks and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected P=O shifts) may indicate incomplete acylation or hydrolysis side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Pudovik reactions involving this compound in polymer synthesis?

The Pudovik reaction with aldehydes (e.g., benzaldehyde) proceeds via nucleophilic attack of the phosphonate on the carbonyl carbon, forming a P-C bond. Steric hindrance from the methoxymethylamino group directs regioselectivity toward less hindered carbonyl substrates. Computational modeling (DFT) of transition states can validate this, with Gibbs free energy differences >2 kcal/mol favoring specific adducts .

Q. How do conflicting yield reports for phosphonic ester derivatives inform reaction optimization strategies?

Reported yields for analogous compounds vary widely (e.g., 4%–50% ). Contradictions arise from:

  • Purification methods : Column chromatography vs. distillation alters recovery of polar intermediates.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve acylation efficiency by 15–20% . Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters.

Q. What role does this compound play in designing acid-functionalized polymers for proton-exchange membranes?

The phosphonic acid moiety acts as a proton-conducting group in polyelectrolytes. When copolymerized with acrylic monomers (e.g., via radical polymerization), it enhances thermal stability (>200°C) and proton conductivity (10⁻² S/cm at 80°C). Challenges include balancing hydrophilicity (via -SO₃H groups) and mechanical strength .

Q. How can contradictory NMR data for diethyl phosphonate derivatives be resolved?

Discrepancies in ³¹P NMR chemical shifts (e.g., δ = 18–22 ppm vs. 25 ppm) may stem from:

  • Solvent effects : Dielectric constants of CDCl₃ vs. D₂O alter shielding.
  • Tautomerism : Equilibrium between phosphonic acid and ester forms in protic solvents. Standardizing solvent systems and using heteronuclear coupling (²Jₚ₋ₕ) analysis can mitigate misinterpretation .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the phosphonate ester .
  • Data Validation : Cross-reference IR and ³¹P NMR with computational predictions (e.g., Gaussian09) to confirm assignments .
  • Advanced Applications : Explore post-polymerization modifications (e.g., sulfonation) to enhance material properties for energy storage .

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